An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique structure offers a stable and tunable scaffold for developing novel therapeutic agents.[1] This heterocycle is often employed as a bioisostere for amide and ester groups, a strategy used to improve metabolic stability and other pharmacokinetic properties of a drug candidate.[2] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline belongs to this promising class of compounds. A thorough understanding of its physicochemical properties is a foundational requirement for any drug discovery and development program.[5][6] These properties—such as molecular weight, lipophilicity, solubility, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its potential as a therapeutic agent.[7][8]
This guide provides a comprehensive analysis of the key physicochemical attributes of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline. While experimental data for this specific molecule is limited in publicly accessible literature, this paper synthesizes predicted data, information on close structural analogs, and details authoritative, field-proven experimental protocols for determining these critical parameters.
Section 1: Molecular Identity and Structure
A precise understanding of a compound's molecular identity is the starting point for all subsequent analysis. This includes its elemental composition, mass, and the spatial arrangement of its atoms.
1.1 Molecular Formula and Weight
-
Molecular Formula: C₁₄H₁₁N₃O[9]
-
Average Molecular Weight: 237.26 g/mol [10]
-
Monoisotopic Mass: 237.09021 Da[9]
The average molecular weight is used for stoichiometric calculations in solution preparation, while the monoisotopic mass is crucial for high-resolution mass spectrometry analysis, enabling precise identification of the molecule.
1.2 Chemical Structure
The structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline consists of a central 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and an aniline (aminophenyl) group at position 5.
Caption: Molecular structure of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline.
Section 2: Core Physicochemical Properties and Experimental Determination
The following sections detail the most critical physicochemical properties for drug development, presenting predicted values where available and outlining the authoritative experimental protocols for their determination.
2.1 Lipophilicity (logP)
Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a paramount property in drug design.[5] It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard metric. An optimal logP (typically between 1 and 3) is often sought to balance solubility and permeability for oral absorption.[8]
Predicted Value:
-
XlogP: 2.8[9]
-
Insight: This predicted value suggests that the compound is moderately lipophilic, falling within the desirable range for many drug candidates. This indicates a good potential for membrane permeability.
-
Authoritative Experimental Protocol: logP Determination by RP-HPLC
The shake-flask method is the "gold standard" but is time-consuming.[11][12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative well-suited for drug discovery.[13][14] The method is based on the linear correlation between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase and its known logP value.
Step-by-Step Methodology:
-
System Preparation: Use a C18 reversed-phase column and an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Calibration:
-
Prepare a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Inject each reference compound individually and record its retention time (t_R).
-
Determine the column's void time (t_0) by injecting a non-retained compound like uracil.
-
Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values. Perform a linear regression to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline in the mobile phase.
-
Inject the sample and record its retention time (t_R).
-
Calculate its retention factor (k).
-
-
logP Calculation:
-
Interpolate the logP of the test compound from its log(k) value using the linear regression equation from the calibration curve.
-
Caption: Experimental workflow for logP determination via RP-HPLC.
2.2 Aqueous Solubility
Scientific Rationale: Aqueous solubility is a critical factor for drug absorption and formulation.[5] A compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates.[6] Kinetic solubility is often measured in early discovery as a high-throughput screen, indicating the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[15][16]
Predicted Value:
-
While no direct prediction for the target molecule was found, a structurally similar isomer, 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline, has a predicted water solubility of 1.8 mg/L, suggesting the target compound is likely to have low aqueous solubility.
Authoritative Experimental Protocol: Kinetic Solubility by UV-Vis Spectroscopy
This "shake-flask" based method is a standard approach for determining kinetic solubility in a medium-throughput format.[16][17]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).[17]
-
Calibration Curve:
-
Perform a serial dilution of the DMSO stock solution with a 50:50 mixture of acetonitrile and aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Measure the UV absorbance of each dilution at the compound's λ_max (maximum absorbance wavelength).
-
Plot absorbance versus concentration to create a standard calibration curve.
-
-
Solubility Measurement:
-
Add a small aliquot of the DMSO stock solution to the aqueous buffer in a microplate well to achieve a target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.
-
Seal the plate and shake vigorously at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.[16]
-
-
Phase Separation:
-
Filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) to remove any precipitated solid.
-
-
Quantification:
-
Transfer the clear filtrate to a UV-transparent plate.
-
Measure the UV absorbance of the filtrate.
-
Determine the concentration of the dissolved compound using the calibration curve. This concentration is the kinetic solubility.
-
Caption: Workflow for kinetic aqueous solubility determination.
2.3 Ionization Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[18] Since the ionization state affects a molecule's solubility, permeability, and receptor binding, knowing the pKa is essential.[19] The aniline moiety in 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is basic and will be protonated (positively charged) at pH values below its pKa. This is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract.
Predicted Value:
-
No predicted pKa value was found in the initial search. Based on the aniline functional group, a basic pKa in the range of 3-5 is expected.
Authoritative Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[18][20] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[21]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[20]
-
Sample Preparation:
-
Titration:
-
Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) with constant stirring.
-
Purge the solution with nitrogen to remove dissolved CO₂.[19]
-
For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments and record the pH after the reading stabilizes at each step.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this curve corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[21]
-
Caption: Workflow for pKa determination by potentiometric titration.
Section 3: Summary of Physicochemical Properties
The table below consolidates the available identity and physicochemical data for 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline. It is critical to note that most property values are computationally predicted or inferred from isomers and should be confirmed by experimental measurement.
| Property | Value | Data Type | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₁N₃O | Definitive | Defines elemental composition and exact mass. |
| Molecular Weight | 237.26 g/mol | Calculated | Used for all stoichiometric calculations. |
| CAS Number | 54494-13-2 | Identifier | Unique chemical identifier for database tracking.[22] |
| Lipophilicity (XlogP) | 2.8 | Predicted | Indicates moderate lipophilicity, favorable for membrane permeability.[9] |
| Aqueous Solubility | Likely Low (<10 µg/mL) | Inferred | Suggests potential challenges for oral absorption and formulation. |
| Ionization (pKa) | ~3-5 (Basic) | Estimated | The aniline amine is the primary basic center, affecting solubility and absorption in the GI tract. |
| Physical Form | Solid | Inferred | Based on related structures, it is expected to be a solid at room temperature. |
Conclusion
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline is a molecule with a structural scaffold of high interest in medicinal chemistry. Its molecular weight of 237.26 g/mol places it well within the range typical for small-molecule drugs. The predicted lipophilicity (XlogP = 2.8) is promising, suggesting a good balance for passive diffusion across biological membranes. However, its inferred low aqueous solubility presents a potential challenge that must be addressed through formulation strategies or structural modification. The presence of a basic aniline group (estimated pKa ~3-5) will be a key determinant of its behavior in physiological pH gradients.
This technical guide has outlined the critical importance of these physicochemical properties and provided authoritative, step-by-step protocols for their experimental determination. For any research or development program involving this compound, the immediate next step should be the empirical validation of these predicted parameters to build a robust data package, enabling informed decisions in the progression towards a potential therapeutic candidate.
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